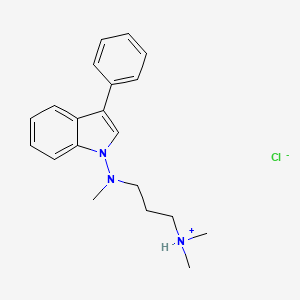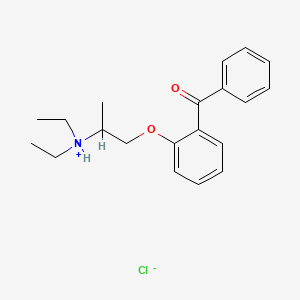
N-Heptyl-Hyp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of N-Heptyl-Hyp-OH involves synthetic routes that typically include the reaction of heptylamine with 4-hydroxyproline under specific conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
化学反应分析
N-Heptyl-Hyp-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
科学研究应用
N-Heptyl-Hyp-OH has several scientific research applications, particularly in the fields of chemistry and biology. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with various biomolecules. Additionally, this compound is used in the study of enzyme kinetics and as a model compound for understanding the behavior of similar molecules in biological systems .
作用机制
The mechanism of action of N-Heptyl-Hyp-OH involves its interaction with specific molecular targets and pathways within cells. It is known to interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use in research. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular signaling .
相似化合物的比较
N-Heptyl-Hyp-OH can be compared with other similar compounds, such as N-Heptyl-4-hydroxyproline derivatives and other N-substituted hydroxyprolines. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific heptyl substitution, which can influence its solubility, reactivity, and interactions with biological molecules .
List of Similar Compounds::- N-Heptyl-4-hydroxyproline derivatives
- N-Substituted hydroxyprolines
- N-Heptyl derivatives of other amino acids
属性
分子式 |
C12H23NO3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
(2S)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)/t10?,11-/m0/s1 |
InChI 键 |
QWMDYNIEGNYUSY-DTIOYNMSSA-N |
手性 SMILES |
CCCCCCCN1CC(C[C@H]1C(=O)O)O |
规范 SMILES |
CCCCCCCN1CC(CC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



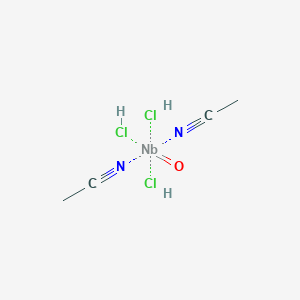
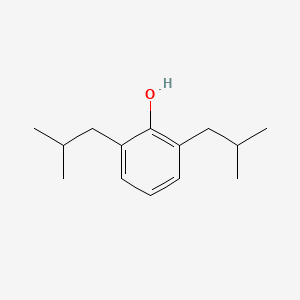
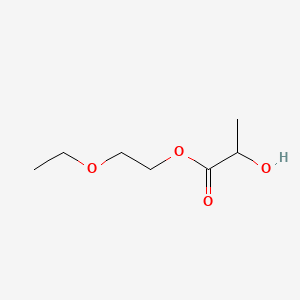
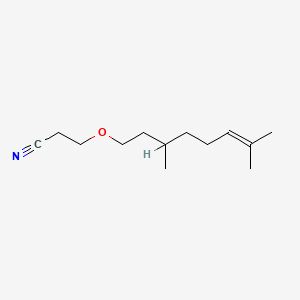
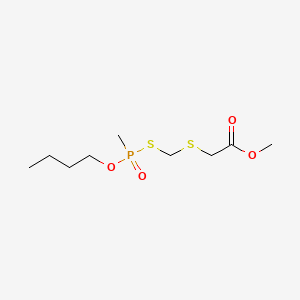

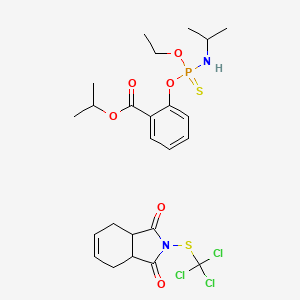
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

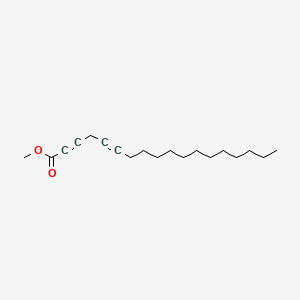
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
